PI3K Inhibitory Potency: 7-Methylthiazolo[5,4-d]pyrimidine Derivative (Compound Id) vs. Pan-PI3K Clinical Candidate BKM120 in DOHH2 Lymphoma Cells
The 7-methylthiazolo[5,4-d]pyrimidine derivative compound Id exhibited an IC₅₀ of 0.063 μM against the DOHH2 lymphoma cell line, demonstrating an 8.4-fold increase in potency over BKM120 (buparlisib), a Phase III pan-PI3K inhibitor (IC₅₀ = 0.53 μM in the same assay) [1]. BKM120 targets p110α/β/δ/γ isoforms with reported cellular IC₅₀ values typically in the 0.1–1.0 μM range across various cancer lines [1]. The unexpected PI3K inhibitory activity of the 7-methylthiazolo[5,4-d]pyrimidine core is attributed to its novel scaffold architecture distinct from existing chemotypes [1]. In vivo, compounds Ic and Id demonstrated therapeutic efficacy in HGC27 human gastric cancer xenografts in nude mice without significant body weight loss, underscoring a favorable therapeutic window not guaranteed for other thiazolo[5,4-d]pyrimidine regioisomers [1].
| Evidence Dimension | Antiproliferative potency (IC₅₀) in DOHH2 lymphoma cells |
|---|---|
| Target Compound Data | Compound Id (7-methylthiazolo[5,4-d]pyrimidine derivative): IC₅₀ = 0.063 μM |
| Comparator Or Baseline | BKM120 (buparlisib, pan-PI3K inhibitor): IC₅₀ = 0.53 μM |
| Quantified Difference | 8.4-fold improvement (0.063 vs. 0.53 μM) |
| Conditions | DOHH2 human lymphoma cell line; in vitro proliferation assay (Patent WO2023109158A1) |
Why This Matters
Procurement of the 7-methylthiazolo[5,4-d]pyrimidine scaffold enables access to PI3K inhibitor chemotypes with sub-100 nM potency, outperforming a clinical benchmark by nearly an order of magnitude—a differentiation not achievable with 2-methyl or unsubstituted thiazolo[5,4-d]pyrimidine building blocks.
- [1] Xie, J., Jiang, C., Li, H., Li, H., & Zhou, X. (2023). 7-Methylthiazolo[5,4-d]pyrimidine compound, and preparation method therefor and use thereof. WO2023109158A1. Compound Id IC₅₀ (DOHH2) = 0.063 μM; BKM120 IC₅₀ = 0.53 μM; In vivo HGC27 xenograft data. View Source
